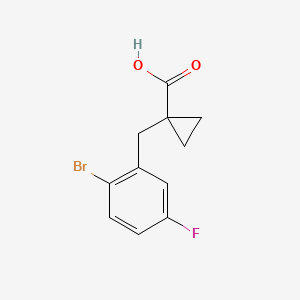

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid

Description

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid (CAS 1493754-51-0) is a cyclopropane-based carboxylic acid derivative featuring a 2-bromo-5-fluorobenzyl substituent. Its molecular weight is 273.10 g/mol, with a purity of 98% . The compound is characterized by the InChIKey QEWWTLGJBMQXAQ-UHFFFAOYSA-N, indicating its unique stereoelectronic properties. Although discontinued by Fluorochem, it remains a critical building block in medicinal chemistry and agrochemical research due to its cyclopropane ring, which imparts conformational rigidity, and its halogenated aromatic moiety, which enhances binding interactions in target proteins .

Properties

Molecular Formula |

C11H10BrFO2 |

|---|---|

Molecular Weight |

273.10 g/mol |

IUPAC Name |

1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H10BrFO2/c12-9-2-1-8(13)5-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |

InChI Key |

QEWWTLGJBMQXAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=C(C=CC(=C2)F)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromo-5-fluorobenzotrifluoride as a Precursor

A key precursor to the benzyl moiety is 2-bromo-5-fluorobenzotrifluoride, which can be prepared under anhydrous conditions by catalytic fluorination and bromination steps. The method involves:

- Catalysis by nitrogen oxides (NOx) or related catalysts.

- Use of potassium fluoride (KF) for fluorination.

- Controlled reaction temperatures to optimize yield and selectivity.

This method is advantageous due to mild reaction conditions, high yield, and cost-effectiveness, making it suitable for industrial scale-up. The process avoids high energy consumption and expensive catalysts seen in alternative routes.

Preparation of Cyclopropane-1-carboxylic Acid Derivatives

Synthesis of 1-Fluorocyclopropane-1-carboxylic Acid

Although the target compound contains a cyclopropane carboxylic acid moiety without fluorine at the acid site, methods for preparing fluorinated cyclopropane carboxylic acids provide a valuable foundation. According to patent literature, 1-fluorocyclopropane-1-carboxylic acid can be synthesized via:

- Oxidation of 1-fluoro-cyclopropyl methyl ketones using peroxy compounds such as m-chloroperbenzoic acid.

- The reaction proceeds in two steps:

- Reaction of 1-fluoro-cyclopropyl phenyl ketones with peroxy compounds in a diluent at temperatures between 0°C and 60°C.

- Base-mediated cleavage of the resulting esters followed by acidification to yield the carboxylic acid.

This method yields high purity products with good yields and uses readily accessible starting materials.

Adaptation for Non-Fluorinated Cyclopropane Carboxylic Acid

The above method can be adapted for cyclopropane-1-carboxylic acid derivatives without fluorine by substituting appropriate cyclopropyl ketones, enabling the synthesis of the cyclopropane acid core required for the target compound.

Coupling of 2-Bromo-5-fluorobenzyl to Cyclopropane-1-carboxylic Acid

Formation of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic Acid

The coupling step generally involves:

- Conversion of cyclopropane-1-carboxylic acid to its acid chloride using reagents like thionyl chloride.

- Reaction of the acid chloride with 2-bromo-5-fluorobenzyl organometallic reagents (e.g., benzyl zinc chloride derivatives) to form the corresponding ketone intermediate.

- Subsequent reduction or functional group transformation to yield the benzyl-substituted cyclopropane carboxylic acid.

This sequence is supported by analogous processes described for related compounds, where acid chlorides derived from cyclopropane carboxylic acids react with benzyl zinc reagents to afford benzylated cyclopropane derivatives.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation/Fluorination | KF, NOx catalyst, anhydrous conditions | < 0°C to 170°C | High | Industrially scalable, mild conditions |

| 2 | Oxidation of cyclopropyl ketone | m-Chloroperbenzoic acid, diluent | 0°C to 60°C | Good | Two-step oxidation and ester cleavage |

| 3 | Acid chloride formation | Thionyl chloride | Ambient | Quantitative | Prepares acid chloride intermediate |

| 4 | Coupling with benzyl organometallic | Benzyl zinc chloride, toluene or ether solvents | 0°C to 40°C | Moderate to high | Forms benzyl ketone intermediate |

| 5 | Final acid formation | Hydrolysis and acidification | Ambient | High | Yields target carboxylic acid |

Analytical and Purification Methods

- Extraction with organic solvents sparingly soluble in water (e.g., methyl tert-butyl ether, diethyl ether).

- Acid-base extractions to isolate carboxylic acid.

- Drying over sodium sulfate and concentration under reduced pressure.

- Purification by recrystallization or chromatography to achieve high purity.

Research Findings and Considerations

- The rearrangement step involving peroxy compounds is highly selective, with minimal attack on the fluorinated cyclopropyl radical, ensuring high yield and purity.

- The halogen substituents on the benzyl moiety (bromo and fluoro) are stable under the reaction conditions used for coupling and oxidation.

- The choice of base (e.g., sodium hydroxide) and acidifying agent (e.g., hydrochloric acid) critically affects the ester cleavage and acid formation steps.

- Reaction temperatures and solvent choice are optimized to balance yield and purity, with typical temperatures ranging from 0°C to 60°C for sensitive steps.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the carboxylic acid group .

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring can also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings:

- Substituent Position and Reactivity : The 2-bromo-5-fluoro substitution in the target compound provides distinct electronic effects compared to 3-bromo analogs (e.g., 124276-95-5). The para-fluoro group in the target compound may enhance π-stacking interactions in biological targets .

- Metabolic Stability : The benzodioxol moiety in 862574-88-7 improves metabolic stability due to reduced oxidative degradation, a feature absent in the bromo-fluoro analog .

Functionalized Cyclopropane Derivatives

Table 2: Functional Group Comparisons

Key Findings:

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized benzyl precursor. For example, bromination and fluorination of a benzyl-substituted alkene followed by cyclopropanation using carbenoid reagents (e.g., Simmons-Smith conditions) . Reaction temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect stereoselectivity and yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the cyclopropane product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the cyclopropane ring (δ ~1.0–2.5 ppm for ring protons) and substituent positions. Fluorine (¹⁹F NMR, δ ~-110 to -120 ppm for aryl-F) and bromine (mass spec: isotopic signature) provide additional validation . HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures purity (>95%), while FT-IR verifies the carboxylic acid group (C=O stretch ~1700 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests show degradation under strong acidic/basic conditions (pH <3 or >10), necessitating storage at -20°C in inert atmospheres . Pre-experiment solubility screening in DMSO followed by dilution into assay buffers is advised to avoid precipitation .

Advanced Research Questions

Q. How do the electronic effects of the 2-bromo-5-fluorobenzyl group influence the compound’s reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing bromine (para to benzyl-CH₂) and fluorine (meta) substituents reduce electron density on the benzene ring, directing electrophilic substitution to the ortho position relative to bromine. This reactivity can be leveraged for Suzuki-Miyaura couplings (e.g., replacing Br with aryl/heteroaryl groups) . Computational modeling (DFT) predicts enhanced electrophilicity at the cyclopropane carboxylic acid group, facilitating amide bond formation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties (e.g., metabolic instability of the cyclopropane ring). Mitigation strategies include:

- Prodrug design : Esterification of the carboxylic acid to improve membrane permeability .

- Metabolic profiling : LC-MS/MS analysis of plasma metabolites to identify degradation pathways .

- Dosing optimization : Adjusting administration frequency based on half-life data from pharmacokinetic studies .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) using X-ray crystal structures of target proteins identifies potential binding modes. Focus on the cyclopropane’s strain energy and halogen bonding (Br/F with backbone carbonyls) . MD simulations (GROMACS) assess conformational stability of ligand-target complexes over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Methodological Answer : Key issues include low yields in cyclopropanation steps and purification bottlenecks. Solutions:

- Flow chemistry : Continuous cyclopropanation improves heat transfer and reduces side reactions .

- Crystallization-driven purification : Use antisolvent (e.g., hexane) to isolate the compound in high purity (>99%) .

- DoE (Design of Experiments) : Optimize parameters (catalyst loading, temperature) using response surface methodology .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data regarding cyclopropane ring conformation?

- Methodological Answer : Discrepancies may arise from dynamic ring puckering. Use VT-NMR (variable temperature) to observe coalescence of proton signals, indicating conformational exchange. Compare with X-ray crystallography data (if available) to confirm the dominant ring geometry . For ambiguous cases, DFT calculations (Gaussian) provide energy-minimized structures .

Comparative Studies

Q. How does this compound compare to analogs with different halogen substitutions (e.g., Cl or I instead of Br/F)?

- Methodological Answer :

- Bromine vs. Iodine : Iodine’s larger atomic radius enhances halogen bonding but reduces metabolic stability.

- Fluorine vs. Chlorine : Fluorine’s electronegativity increases acidity of the carboxylic acid (pKa ~2.5 vs. ~2.8 for Cl), affecting solubility .

Systematic SAR studies using analogs (e.g., 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid ) reveal trade-offs between binding affinity and pharmacokinetics.

Experimental Design

Q. What controls are essential in biological assays to account for off-target effects of the cyclopropane moiety?

- Methodological Answer :

Include: - Negative controls : Cyclopropane derivatives without the carboxylic acid group.

- Isotopic labeling : ¹³C-labeled cyclopropane to track metabolic fate .

- Counter-screening : Test against unrelated targets (e.g., kinases if the primary target is a GPCR) to rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.